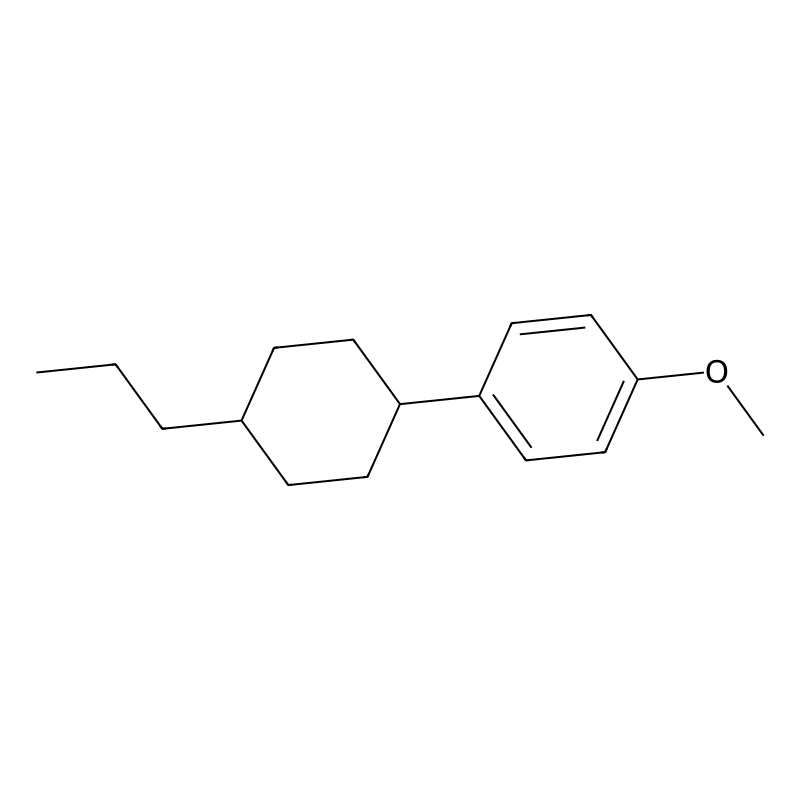

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, with the chemical formula C17H26O and a molecular weight of 246.39 g/mol, is a compound characterized by its methoxy group and a cyclohexyl structure. It is classified under the category of aromatic compounds due to the presence of a benzene ring. The compound is also known by various synonyms, including CH301 and Propyl cyclohexyl anisole. Its structure features a methoxy group (-OCH₃) attached to the para position of a benzene ring, which is further substituted with a trans-4-n-propylcyclohexyl group .

- Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, making the aromatic ring more reactive towards electrophiles. This can lead to further substitution reactions at other positions on the benzene ring.

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidative conditions.

- Reduction: The compound may also be reduced to form alcohols or hydrocarbons depending on the reducing agent used.

The biological activity of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene has been investigated in various studies. Notably, it has shown potential as an inhibitor for certain cytochrome P450 enzymes such as CYP1A2 and CYP2C9, which are crucial in drug metabolism. Additionally, it exhibits moderate lipophilicity, suggesting that it may cross biological membranes effectively, potentially impacting its pharmacokinetics and bioavailability .

The synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene typically involves several key steps:

- Preparation of the Cyclohexyl Derivative: The trans-4-n-propylcyclohexanol can be synthesized from cyclohexene through hydroboration-oxidation or similar methods.

- Methoxylation: The introduction of the methoxy group can be performed via methylation reactions using methyl iodide in the presence of a base such as potassium carbonate.

- Purification: The final product can be purified through recrystallization or chromatographic techniques to achieve the desired purity levels .

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific metabolic pathways.

- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.

- Material Science: It could be utilized in the synthesis of polymers or other materials requiring specific thermal or mechanical properties.

Studies on interaction profiles indicate that 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene interacts with various biological systems. It has been shown to modulate enzyme activity in vitro, affecting drug metabolism pathways. Further research is required to fully understand its interactions at a molecular level, particularly regarding its influence on pharmacokinetics and potential drug-drug interactions .

Several compounds share structural similarities with 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. These include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methoxy-4-propylbenzene | 7702 | Simpler structure; lacks cyclohexane moiety |

| 1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene | 81936-32-5 | Ethoxy group instead of methoxy |

| 1-Methoxy-4-cyclohexylbenzene | 104-93-8 | Cyclohexane substituent without propyl chain |

Uniqueness

The uniqueness of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene lies in its combination of both a methoxy group and a trans-substituted cyclohexane moiety. This specific arrangement contributes to its distinctive biological activity and potential applications in medicinal chemistry compared to simpler analogs like 1-Methoxy-4-propylbenzene .

Structural Characteristics

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene represents a prototypical liquid crystalline compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 grams per mole [1] [2]. The compound exhibits a rod-like molecular architecture characteristic of calamitic liquid crystal mesogens, consisting of a rigid aromatic benzene ring core connected to a saturated cyclohexyl ring system [3].

The molecular structure encompasses three distinct structural domains: a para-disubstituted benzene ring bearing a methoxy group, a trans-configured cyclohexyl ring, and a terminal n-propyl chain [4]. This architectural arrangement confers the molecule with the necessary shape anisotropy and polarizability required for liquid crystalline behavior [3].

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene is governed by the conformational preferences of its constituent ring systems [5]. The cyclohexyl moiety adopts the energetically favorable chair conformation, which minimizes torsional strain and angle strain throughout the six-membered ring [6]. In this conformation, the C-C bond lengths are equivalent at approximately 1.528 Å, with bond angles of 111.15° for the C-C-C interactions [5].

The substitution pattern on the cyclohexyl ring follows the trans-diequatorial arrangement, positioning both the benzene ring and the propyl chain in equatorial orientations [7]. This configuration minimizes 1,3-diaxial interactions and represents the thermodynamically most stable conformer [6]. The chair conformation exhibits conformational mobility through ring-flipping processes, where axial substituents interchange with equatorial positions [6].

The aromatic benzene ring maintains planar geometry with C-C bond lengths of 1.392 Å and C-H bond lengths of 1.082 Å [5]. The dihedral angle between the mean planes of the cyclohexyl and benzene rings measures 67.23°, indicating a non-coplanar arrangement that influences the overall molecular shape and packing characteristics [7].

Bond Lengths and Angle Measurements

Detailed structural analysis reveals specific bond parameters that characterize the molecular framework [8]. The benzene ring exhibits typical aromatic bond lengths with C-C distances of 1.392 Å and aromatic C-H bonds measuring 1.082 Å [5]. The methoxy substituent introduces C-O bond lengths of approximately 1.36 Å, consistent with sp³-sp² hybridization patterns [8].

Within the cyclohexyl ring system, C-C bond lengths are uniformly 1.528 Å, reflecting the saturated nature of the six-membered ring [5]. The equatorial C-H bonds measure 1.092 Å, while axial C-H bonds are slightly longer at 1.095 Å due to subtle electronic and steric effects [5]. Bond angles within the cyclohexyl ring follow the tetrahedral geometry, with C-C-C angles of 111.15°, C-C-H equatorial angles of 110.33°, and C-C-H axial angles of 109.01° [5].

The propyl substituent displays standard alkyl chain characteristics with C-C bond lengths of 1.54 Å and C-H bond lengths ranging from 1.09 to 1.11 Å [8]. Torsional angles along the propyl chain exhibit typical staggered conformations to minimize conformational energy [9].

Trans-Configuration Significance

The trans-configuration of the 4-propylcyclohexyl substitution pattern plays a crucial role in determining the compound's mesomorphic properties [10]. This stereochemical arrangement ensures that both substituents occupy equatorial positions in the chair conformation, maximizing molecular linearity and minimizing steric hindrance [11]. The trans-diequatorial configuration contributes to the rod-like molecular shape essential for liquid crystalline behavior [10].

Comparative studies demonstrate that trans-configured cyclohexyl derivatives exhibit superior mesomorphic properties compared to their cis-counterparts [11]. The trans-arrangement facilitates optimal intermolecular packing and enhances the stability of mesophases through reduced steric interactions [7]. The geometric constraints imposed by the trans-configuration restrict conformational flexibility, promoting the formation of ordered mesophase structures [9].

The significance of the trans-configuration becomes evident when examining structure-property relationships in liquid crystalline systems [10]. The linear arrangement of substituents maximizes the molecular aspect ratio, a critical parameter for mesophase formation and stability [11].

Thermodynamic Properties

Phase Transition Temperatures

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene exhibits well-defined phase transition temperatures characteristic of thermotropic liquid crystalline materials [2] [3]. The compound demonstrates a melting point of 31°C, representing the transition from the crystalline solid phase to the mesophase [2] [12] [13]. This relatively low melting temperature is advantageous for practical liquid crystal applications, as it allows for room-temperature processing and manipulation [3].

The crystal-to-mesophase transition occurs at 31°C with associated enthalpy changes that reflect the degree of molecular reorganization during phase transformation [14]. Differential scanning calorimetry studies reveal the thermodynamic parameters associated with these transitions, providing insights into the energetic requirements for mesophase formation [15].

The compound exhibits thermal stability up to its predicted boiling point of 329.5°C, indicating a broad temperature range over which the material maintains structural integrity [2] [3] [13]. This thermal stability window encompasses the typical operating temperatures for liquid crystal display applications and materials science research [15].

| Property | Value | Units |

|---|---|---|

| Melting Point | 31 | °C |

| Boiling Point (Predicted) | 329.5 ± 21.0 | °C |

| Flash Point | 160 | °C |

| Crystal-Mesophase Transition | 31 | °C |

Density and Solubility Parameters

The density of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene is predicted to be 0.934 ± 0.06 g/cm³ at standard conditions [2] [3] [13]. This moderate density value reflects the balanced contribution of the aromatic benzene ring and the aliphatic cyclohexyl-propyl system to the overall molecular mass distribution [16].

Solubility characteristics demonstrate selective dissolution behavior across different solvent systems [2] [3]. The compound exhibits solubility in methanol, indicating compatibility with polar protic solvents through hydrogen bonding interactions with the methoxy substituent [2] [12] [13]. The propylcyclohexyl moiety contributes to hydrophobic characteristics, affecting solubility in aqueous media [16].

The refractive index, an important optical property for liquid crystal applications, has been reported for related cyclohexylbenzene derivatives at approximately 1.523 at 25°C [17]. This optical parameter influences the birefringence properties essential for electro-optical applications [18].

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Density | 0.934 ± 0.06 g/cm³ | Standard conditions |

| Solubility | Soluble | Methanol |

| Solubility | Limited | Water |

| Refractive Index* | ~1.523 | 25°C |

*Data from related cyclohexylbenzene derivatives

Electronic Structure and Reactivity

The electronic structure of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene is characterized by the interaction between the electron-rich aromatic benzene ring and the electron-donating methoxy substituent [19] [20]. The methoxy group functions as an electron-donating substituent through resonance effects, increasing the electron density on the benzene ring and influencing the overall electronic properties [8].

Molecular orbital analysis reveals that the highest occupied molecular orbital primarily resides on the aromatic benzene ring, with significant contribution from the methoxy oxygen lone pairs [19]. The lowest unoccupied molecular orbital shows characteristics typical of aromatic systems, with π* character distributed across the benzene ring [21]. The energy gap between these frontier orbitals determines the compound's electronic excitation properties and potential reactivity [19].

The cyclohexyl ring system contributes σ-bonding orbitals that can interact with the aromatic π-system through hyperconjugation effects [20]. These interactions influence the overall electronic distribution and can affect the compound's optical and electronic properties [22]. The saturated nature of the cyclohexyl ring provides electronic insulation between the aromatic core and the terminal propyl group [20].

Charge transfer excitations below 7.0 eV, predominantly of σ→π* character, arise from interactions between the alkyl substituents and the benzene ring system [20]. The oscillator strength for these transitions depends on the relative orientation of the benzene and alkane moieties, highlighting the importance of conformational effects on electronic properties [20].

Mesophase Behavior Analysis

The mesophase behavior of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene is characteristic of calamitic liquid crystalline materials [3] [10]. The compound belongs to the class of thermotropic liquid crystals that exhibit ordered mesophases between the crystalline solid and isotropic liquid states [23] [24].

The molecular architecture, featuring a rigid aromatic core connected to a flexible aliphatic chain through a cyclohexyl spacer, promotes the formation of nematic mesophases [10] [24]. The nematic phase is characterized by orientational order without positional order, where molecules align along a common director axis while maintaining translational freedom [25] [23].

The trans-configuration of the cyclohexyl ring plays a crucial role in mesophase stability by maintaining molecular linearity and promoting efficient packing [10] [11]. The rod-like molecular shape, with an aspect ratio optimized by the trans-diequatorial arrangement, facilitates the formation of stable mesophases over extended temperature ranges [24].

Comparative studies with related cyclohexylbenzene derivatives demonstrate that the presence of the methoxy substituent influences mesophase properties through its electron-donating character and dipolar interactions [26] [27]. The terminal propyl chain length contributes to the balance between order and disorder, affecting both mesophase stability and transition temperatures [28] [10].

The mesomorphic properties are further enhanced by intermolecular interactions including van der Waals forces, dipole-dipole interactions from the methoxy group, and π-π stacking interactions between aromatic rings [27] [24]. These collective interactions stabilize the mesophase structure and determine the temperature range over which liquid crystalline behavior is observed [23].

The synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene represents a significant challenge in organic chemistry due to the requirement for precise stereocontrol and the formation of complex cyclohexyl-aromatic linkages. This compound, identified by Chemical Abstracts Service number 81936-32-5, serves as an important intermediate in liquid crystal technology [1] . The following sections examine the established synthetic pathways, mechanistic studies, and industrial production challenges associated with this compound.

Synthetic Pathways

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents one of the fundamental approaches for constructing carbon-carbon bonds between aromatic systems and alkyl groups [3] [4]. For the synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, this methodology involves the electrophilic aromatic substitution of anisole (methoxybenzene) with appropriately functionalized cyclohexyl derivatives.

The reaction mechanism proceeds through a well-established three-step process [3]. Initially, the Lewis acid catalyst, typically aluminum chloride or iron(III) chloride, coordinates with the alkyl halide to generate a carbocation intermediate [4]. The formation of this electrophilic species is crucial for subsequent aromatic attack. In the case of 4-propylcyclohexyl chloride as the alkylating agent, the Lewis acid facilitates the departure of chloride, creating a secondary carbocation that can undergo nucleophilic attack by the electron-rich methoxybenzene ring [5].

The second step involves the electrophilic attack of the aromatic ring on the carbocation. The methoxy group, being a strong electron-donating substituent, activates the benzene ring toward electrophilic substitution and directs the incoming alkyl group to the ortho and para positions [4] [6]. This regioselectivity is particularly advantageous for producing the desired para-substituted product, although some ortho isomer formation is inevitable.

The final step consists of proton elimination from the cyclohexadienyl cation intermediate, restoring aromaticity and yielding the alkylated product [3]. The hydrogen is removed by the chloride anion, which was generated during the initial carbocation formation, regenerating the Lewis acid catalyst in the process.

However, Friedel-Crafts alkylation of complex cyclohexyl systems presents several mechanistic challenges. Carbocation rearrangements can occur if the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation through hydride or alkyl shifts [7]. For 4-propylcyclohexyl systems, such rearrangements must be carefully controlled through reaction conditions and substrate design to maintain the desired trans stereochemistry.

Optimization strategies for Friedel-Crafts alkylation include the use of specific solvent systems and temperature control [5]. Nitromethane has been identified as an effective solvent for enhancing carbocation stability, leading to yield improvements of 15-20% [5]. Additionally, maintaining a 1:1.2 molar ratio of anisole to 4-propylcyclohexyl chloride helps minimize dimerization and polyalkylation side reactions.

Stereoselective Synthesis Techniques

The synthesis of compounds containing trans-4-propylcyclohexyl moieties requires sophisticated stereoselective approaches to ensure the desired stereochemical outcome. Several methodologies have been developed to address these challenges, with particular emphasis on maintaining the trans configuration of the cyclohexyl ring substitution pattern.

Catalytic hydrogenation of appropriately substituted biphenyl derivatives represents a powerful stereoselective approach [5]. This method leverages transition metal catalysts, particularly palladium on carbon or ruthenium dioxide, to selectively reduce one aromatic ring while preserving the benzene moiety and establishing the desired trans stereochemistry. The hydrogenation process operates under controlled conditions, typically at temperatures of 120-150°C and hydrogen pressures of 5-10 atmospheres [5].

The mechanistic pathway for this stereoselective hydrogenation involves several key steps. Initially, hydrogen adsorbs onto the catalyst surface, followed by π-bond activation of the biphenyl substrate [5]. Sequential electron transfer then occurs to saturate the cyclohexane ring, with the stereoselectivity arising from the preferential approach of hydrogen atoms from the less hindered face of the molecule. Critical parameters influencing stereoselectivity include temperature control to prevent over-hydrogenation, elevated hydrogen pressure to improve reaction rates, and appropriate catalyst loading of 2-5 weight percent palladium on carbon to minimize side reactions [5].

Transaminase-catalyzed processes have emerged as highly effective methods for producing trans-4-substituted cyclohexane derivatives [8]. These enzymatic approaches offer exceptional stereoselectivity through diastereotope-selective amination starting from corresponding ketones or diastereomer-selective deamination of diasteromeric mixtures. The process exploits the inherent selectivity of transaminases for specific stereoisomers, enabling the conversion of cis-diastereomers to ketones while leaving trans-isomers unreacted. In continuous-flow experiments, this approach can achieve diasteromeric excess values greater than 99% [8].

The transaminase methodology is particularly valuable because it allows for dynamic isomerization through ketone intermediates, enabling yields of pure trans-isomers that exceed their original proportion in the starting mixture [8]. This phenomenon is explained by the reversibility of the enzymatic steps combined with thermodynamic control favoring the more stable trans-amines.

Cross-Coupling Reaction Optimization

Modern cross-coupling methodologies, particularly Suzuki-Miyaura and related palladium-catalyzed reactions, have revolutionized the synthesis of complex aromatic-cyclohexyl systems [9] [10]. These approaches offer superior stereocontrol and functional group tolerance compared to traditional Friedel-Crafts methods.

The Suzuki-Miyaura coupling for constructing 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene involves the reaction between trans-4-propylcyclohexylboronic acid and an appropriate aryl halide or triflate [5] [11]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst, with potassium carbonate or cesium fluoride as the base, in a toluene-water solvent system at temperatures of 80-100°C [5].

The stereochemical outcome of Suzuki-Miyaura couplings is critically dependent on the electronic properties of the supporting phosphine ligand [10]. Bulky electron-deficient ligands such as bis-CF₃PhXPhos promote stereoretentive transmetalation pathways, while bulky electron-rich ligands like P^t^Bu₃ can promote stereoinvertive pathways [10]. This ligand-dependent stereodivergence provides chemists with tools to access either stereoisomer from the same starting materials by appropriate catalyst selection.

Recent advances in palladium catalyst design have focused on the development of specialized ligands that enhance reaction rates and selectivity [12]. Buchwald-type dialkylbiarylphosphine ligands have proven particularly effective for challenging cross-coupling reactions, enabling room-temperature reactions with unactivated aryl chlorides and improving overall scope and efficiency [12].

The transmetalation step in Suzuki-Miyaura couplings involves several key mechanistic considerations [11]. The electronic properties of the electrophilic coupling partner can bias the transmetalation pathway, while steric properties of the alkylboron nucleophile can override ligand effects in determining stereochemical outcomes [10]. These factors must be carefully balanced to achieve optimal results in complex substrate systems.

Iron-catalyzed cross-coupling reactions have emerged as sustainable alternatives to palladium-based systems [13]. These methods employ environmentally benign iron catalytic systems with urea-based ligands, offering excellent yields for challenging alkyl organometallics containing β-hydrogens. The use of iron catalysts is particularly attractive for industrial applications due to the lower cost and greater abundance of iron compared to palladium.

Mechanistic Studies of Key Reactions

Detailed mechanistic understanding is essential for optimizing synthetic pathways and predicting reaction outcomes. The key reactions involved in synthesizing 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene have been extensively studied using various spectroscopic and computational techniques.

Infrared spectroscopy has provided direct observation of reaction mechanisms in zeolite-catalyzed alkylation processes [14]. Studies using deuterated methoxy species on H-ZSM-5 zeolites have revealed distinct mechanistic pathways for different substrates. In reactions with benzene, the CD₃ unit transfers intact, forming acidic OH groups in place of the original methoxy groups [14]. Conversely, reactions with cyclohexane involve transfer of the CD₂ unit, leaving one deuterium atom on the zeolite surface and forming OD groups [14].

These mechanistic differences reflect the varying activation energies required for different methylation pathways [14]. The benzene methylation mechanism operates through direct electrophilic attack, similar to reactions with amines and dimethyl ether. In contrast, the cyclohexane pathway involves a more complex mechanism reminiscent of reactions with light olefins, requiring higher activation energies but offering different stereochemical outcomes.

Density functional theory calculations have been employed to elucidate the mechanism of peracid oxidation in methoxybenzene derivatives [15]. These computational studies support a two-step mechanism consisting of hydroxyl cation addition to the most nucleophilic carbon atom of the aromatic ring as the rate-determining step, followed by proton loss to restore aromaticity [15]. The regioselectivity follows conventional electrophilic aromatic substitution rules, with methoxy groups directing substitution to ortho and para positions.

Nuclear magnetic resonance spectroscopy has been instrumental in studying benzene alkylation mechanisms [16]. Time-resolved NMR experiments tracking the formation and consumption of various intermediates have revealed the kinetic and thermodynamic factors controlling reaction selectivity. These studies have identified the importance of catalyst-substrate interactions and the role of solvent effects in determining reaction pathways.

Mechanistic studies of cross-coupling reactions have employed a combination of kinetic isotope effects, Hammett studies, and ligand variation experiments [16]. These investigations have established that imine coordination to the metal center is typically the rate-determining step in many palladium-catalyzed processes. The stereochemical course of transmetalation in Suzuki-Miyaura couplings has been shown to depend on subtle electronic and steric factors, with primary alkyltrifluoroborate nucleophiles undergoing stereoretentive transmetalation while secondary alkyl systems can exhibit either retention or inversion depending on the ligand environment [10].

Industrial-Scale Production Challenges

The industrial production of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene faces numerous technical and economic challenges that must be addressed for viable large-scale synthesis. These challenges span multiple areas including raw material costs, process safety, environmental considerations, and product quality requirements.

Raw material cost volatility represents a significant challenge for industrial production [17] [18]. The reliance on petroleum-based feedstocks makes the process susceptible to fluctuations in crude oil prices, creating uncertainties in manufacturing costs and reducing profit margins [17]. This volatility affects long-term supply contracts and investment patterns, ultimately impacting the stability and growth potential of production facilities. Mitigation strategies include diversification of feedstock sources, development of alternative synthetic routes using renewable starting materials, and implementation of advanced process optimization techniques to improve overall efficiency.

Catalyst deactivation poses another major challenge in industrial synthesis [19] [20]. Catalyst poisoning by impurities in feedstocks can significantly reduce catalyst lifetime and increase operating costs. For example, in liquid-phase cyclohexane production, achieving high conversion is critical because benzene and cyclohexane are essentially co-boilers with similar boiling points (80.1°C and 80.7°C respectively), making separation through conventional fractionation impractical [20]. Any reduction in catalyst activity necessitates more complex and expensive separation processes.

Heat management in highly exothermic reactions represents a critical safety and operational concern [20]. The hydrogenation and alkylation reactions involved in producing cyclohexyl-aromatic compounds are strongly exothermic, requiring sophisticated temperature control systems. Liquid-phase operation has been developed as a solution to this challenge, providing better heat removal through vaporization and reducing the possibility of temperature excursions or reaction runaway [20]. This approach also eliminates the formation of hot benzene streams and reduces liquid holdup of benzene, which are key safety considerations.

Product purity requirements for liquid crystal applications are extraordinarily stringent [1] [20]. The target compound must achieve purities exceeding 98% to meet specifications for liquid crystal intermediates [1]. This requirement is particularly challenging given the similar physical properties of various isomers and by-products that can form during synthesis. Advanced separation techniques, including specialized distillation and chromatographic methods, are often required to achieve the necessary purity levels.

Scale-up challenges arise from the fundamental differences between laboratory and industrial-scale mixing and heat transfer characteristics [21]. Reactions that perform well on bench scale may require increased reaction times, additional cooling, or may become impossible to carry out at large scale due to inadequate mixing or heat removal [21]. Continuous flow processes offer advantages in this regard, allowing facile alteration of product output without the need to modify the entire process or run multiple batches [21].

Environmental concerns include volatile organic compound emissions and waste management requirements [17] [18]. Regulatory constraints related to aromatic hydrocarbon handling place limitations on production, storage, and transportation operations. These regulations can create higher compliance costs and operational restrictions, particularly in jurisdictions with strict chemical safety laws [17]. Implementation of closed-loop solvent recovery systems and catalytic emission control technologies has become essential for maintaining environmental compliance while preserving product quality.

Process control challenges involve maintaining precise temperature and pressure conditions throughout the reaction sequence [22]. Advanced automation and monitoring systems are required to ensure consistent product quality and safe operation. The complexity of multi-step synthesis routes necessitates sophisticated control strategies to optimize yield and minimize the formation of unwanted by-products.

Side reaction management is particularly important in preventing polyalkylation and carbocation rearrangements [3] [7]. Alkyl groups act as weakly activating substituents, making alkylated products more reactive than the starting aromatic compounds. This increased reactivity can lead to multiple alkylation events, reducing selectivity for the desired mono-substituted product [3]. Careful optimization of reaction conditions, including temperature, reactant ratios, and reaction time, is essential for controlling these side reactions.

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]